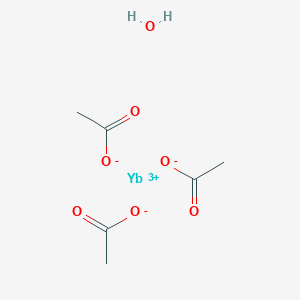
Ytterbium(3+);triacetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(3+);triacetate;hydrate, also known as ytterbium(III) acetate hydrate, is an inorganic salt of ytterbium and acetic acid. It has the chemical formula Yb(C₂H₃O₂)₃·xH₂O, where x represents the number of water molecules associated with the compound. This compound typically appears as colorless crystals that are soluble in water . Ytterbium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ytterbium(III) acetate hydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving ytterbium oxide in acetic acid, followed by crystallization to obtain the desired hydrate form. The general reaction is as follows:
Yb2O3+6CH3COOH→2Yb(CH3COO)3+3H2O
The resulting ytterbium(III) acetate can then be crystallized from the solution to form hydrates with varying amounts of water molecules .
Industrial Production Methods
Industrial production of ytterbium(III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield. The compound is typically produced in facilities equipped to handle rare earth elements and their compounds .
Análisis De Reacciones Químicas
Types of Reactions
Ytterbium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, primarily +2 and +3. The compound can undergo redox reactions where ytterbium is reduced or oxidized.
Substitution Reactions: The acetate ligands in ytterbium(III) acetate can be substituted with other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize ytterbium(II) compounds to ytterbium(III).
Reduction: Reducing agents such as hydrogen or zinc dust can reduce ytterbium(III) to ytterbium(II).
Substitution: Ligand exchange reactions can occur in the presence of other ligands, such as halides or phosphates.
Major Products Formed
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) compounds
Substitution: Various ytterbium complexes with different ligands
Aplicaciones Científicas De Investigación
Ytterbium(III) acetate hydrate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of ytterbium(III) acetate hydrate in various applications is primarily based on its ability to form complexes with other molecules. In bioimaging, for example, ytterbium complexes emit near-infrared light when excited, allowing for deep tissue imaging. The compound’s catalytic properties in organic reactions are due to its ability to stabilize transition states and facilitate reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Lutetium(III) acetate
- Thulium(III) acetate
- Ytterbium(III) oxide
- Ytterbium(III) hydroxide
- Ytterbium(III) carbonate
Uniqueness
Ytterbium(III) acetate hydrate is unique due to its specific luminescent properties and its ability to form stable complexes with various ligands. Compared to other rare earth acetates, ytterbium(III) acetate hydrate is particularly valued for its applications in bioimaging and catalysis .
Propiedades
Fórmula molecular |
C6H11O7Yb |
|---|---|
Peso molecular |
368.19 g/mol |
Nombre IUPAC |
ytterbium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Yb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
Clave InChI |
PHWPQNTXTCAARQ-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


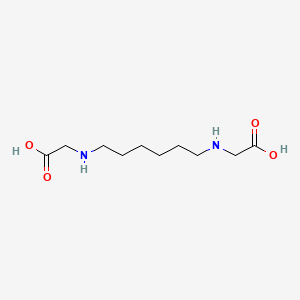



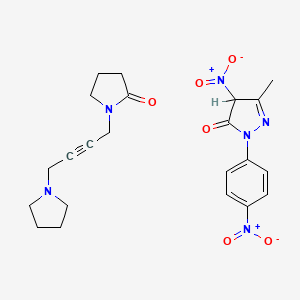
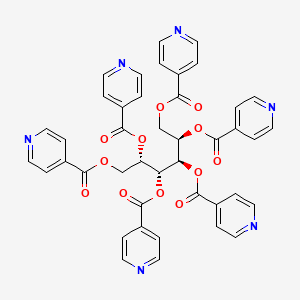
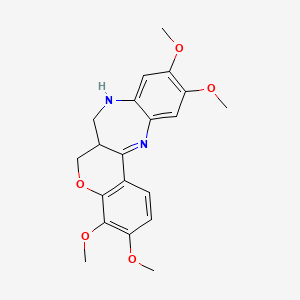

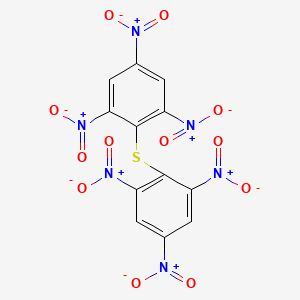
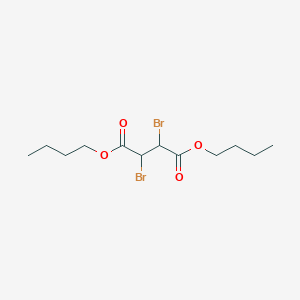
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
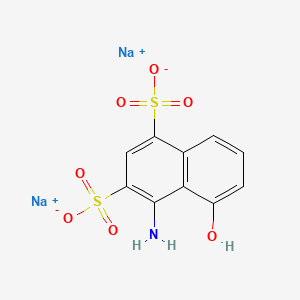

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
